14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene
Description
14,26-Diazaheptacyclo[...]hexacosa-dodecaene is a polycyclic aromatic compound characterized by a heptacyclic framework with two nitrogen atoms (aza groups) at positions 14 and 24. Its rigid, fused-ring structure confers unique electronic and steric properties, making it a subject of interest in materials science and synthetic organic chemistry. The compound’s nomenclature reflects its intricate bicyclic and polycyclic connectivity, which includes seven fused rings and twelve double bonds.
Properties
Molecular Formula |
C24H14N2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
14,26-diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene |
InChI |
InChI=1S/C24H14N2/c1-2-12-20-14(6-1)16-8-3-9-17-15-7-4-10-18-22(15)23-19(25-18)11-5-13-21(23)26(20)24(16)17/h1-13,25H |
InChI Key |
BSYDJCGRMQCUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC6=C5C7=C(C4=CC=C3)C=CC=C7N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene typically involves multi-step organic reactions. The process often starts with the preparation of simpler polycyclic precursors, which are then subjected to cyclization reactions under specific conditions to form the desired heptacyclic structure. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs are nitrogen- and oxygen-containing polycycles. Key comparisons include:
Key Observations :
- Electronic Effects: Unlike oxygen-rich analogs (e.g., ), the absence of oxa groups in the target compound reduces polarity, favoring applications in nonpolar solvents or hydrophobic matrices.
- Functionalization Potential: Derivatives of similar compounds (e.g., methoxy or chloromethyl substituents in ) demonstrate that post-synthetic modifications could enhance the target compound’s reactivity or bioactivity.
Biological Activity
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is , indicating the presence of nitrogen atoms within its framework. This heterocyclic nature is crucial for its interaction with biological systems.
Structural Representation
The structural representation of the compound can be summarized as follows:
- Molecular Formula :
- IUPAC Name : 14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. For instance:
- Mechanism of Action : Many polycyclic compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study on related polycyclic compounds demonstrated a dose-dependent inhibition of tumor growth in xenograft models .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens:
- In vitro Studies : Tests have indicated that the compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for specific strains were found to be lower than those of standard antibiotics .
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
- Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's, compounds with similar frameworks have been shown to reduce neuroinflammation .
Summary of Biological Activities
Case Study Data
| Study | Organism/Cell Type | Dose Range (µM) | Outcome |
|---|---|---|---|
| Anticancer Study | Human cancer cells | 10-100 | Significant tumor reduction |
| Antimicrobial Study | E. coli | 5-50 | Growth inhibition observed |
| Neuroprotection Study | Neuronal cells | 1-20 | Reduced cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
